molecular formula C16H16O3 B12632481 3-Ethoxy-1-phenyl-6,7-dihydro-2-benzofuran-4(5H)-one CAS No. 920977-82-8

3-Ethoxy-1-phenyl-6,7-dihydro-2-benzofuran-4(5H)-one

Cat. No.: B12632481
CAS No.: 920977-82-8
M. Wt: 256.30 g/mol
InChI Key: NTIDMDFYGJFQQO-UHFFFAOYSA-N
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Description

3-Ethoxy-1-phenyl-6,7-dihydro-2-benzofuran-4(5H)-one is an organic compound belonging to the benzofuran family. Benzofurans are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound features an ethoxy group, a phenyl ring, and a dihydrobenzofuran core, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethoxy-1-phenyl-6,7-dihydro-2-benzofuran-4(5H)-one typically involves the following steps:

    Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving phenolic compounds and suitable electrophiles.

    Introduction of the Ethoxy Group: Ethylation reactions using ethyl halides in the presence of a base can introduce the ethoxy group.

    Phenyl Ring Addition: The phenyl ring can be introduced through Friedel-Crafts acylation or alkylation reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch or Continuous Flow Reactors: To ensure consistent quality and yield.

    Catalysts: Such as Lewis acids for Friedel-Crafts reactions.

    Purification Techniques: Including recrystallization and chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

3-Ethoxy-1-phenyl-6,7-dihydro-2-benzofuran-4(5H)-one can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Employing reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents for electrophilic substitution, nucleophiles for nucleophilic substitution.

Major Products Formed

    Oxidation: Can lead to the formation of carboxylic acids or ketones.

    Reduction: May produce alcohols or alkanes.

Scientific Research Applications

    Chemistry: As an intermediate in organic synthesis.

    Biology: For studying enzyme interactions and metabolic pathways.

    Medicine: Potential use in drug development for its biological activities.

    Industry: As a precursor for the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 3-Ethoxy-1-phenyl-6,7-dihydro-2-benzofuran-4(5H)-one involves:

    Molecular Targets: Such as enzymes or receptors in biological systems.

    Pathways: It may interact with specific signaling pathways, leading to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Ethoxy-1-phenylbenzofuran: Lacks the dihydro component.

    3-Methoxy-1-phenyl-6,7-dihydro-2-benzofuran-4(5H)-one: Has a methoxy group instead of an ethoxy group.

    1-Phenyl-6,7-dihydro-2-benzofuran-4(5H)-one: Lacks the ethoxy group.

Uniqueness

3-Ethoxy-1-phenyl-6,7-dihydro-2-benzofuran-4(5H)-one is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs.

Properties

CAS No.

920977-82-8

Molecular Formula

C16H16O3

Molecular Weight

256.30 g/mol

IUPAC Name

3-ethoxy-1-phenyl-6,7-dihydro-5H-2-benzofuran-4-one

InChI

InChI=1S/C16H16O3/c1-2-18-16-14-12(9-6-10-13(14)17)15(19-16)11-7-4-3-5-8-11/h3-5,7-8H,2,6,9-10H2,1H3

InChI Key

NTIDMDFYGJFQQO-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C2C(=C(O1)C3=CC=CC=C3)CCCC2=O

Origin of Product

United States

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